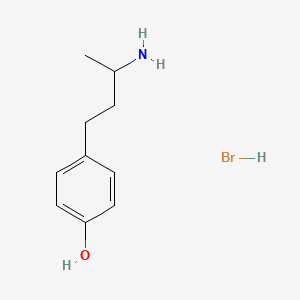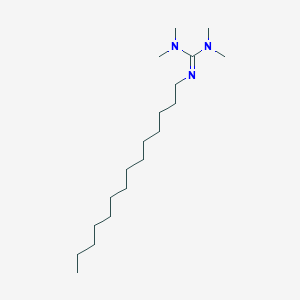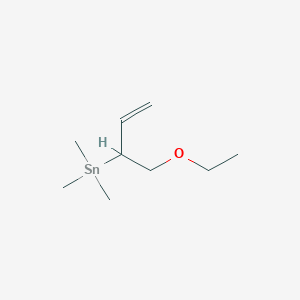
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1-ethoxybut-3-en-2-yl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane typically involves the reaction of 1-ethoxybut-3-en-2-yl halide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxybut-3-en-2-yl halide+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ethoxybutenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Reduced tin species and modified organic groups.
Substitution: New organotin compounds with different functional groups.
Applications De Recherche Scientifique
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Ethoxybut-3-en-2-yl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Activation of substrates through coordination to the tin center, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(1-ethoxyvinyl)stannane
- Trimethyl(1-ethoxyvinyl)stannane
- Triphenyl(1-ethoxyvinyl)stannane
Uniqueness
(1-Ethoxybut-3-en-2-yl)(trimethyl)stannane is unique due to its specific ethoxybutenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
89358-32-7 |
|---|---|
Formule moléculaire |
C9H20OSn |
Poids moléculaire |
262.96 g/mol |
Nom IUPAC |
1-ethoxybut-3-en-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c1-3-5-6-7-4-2;;;;/h3,5H,1,4,6H2,2H3;3*1H3; |
Clé InChI |
DIUDUZCPRYRUJC-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)

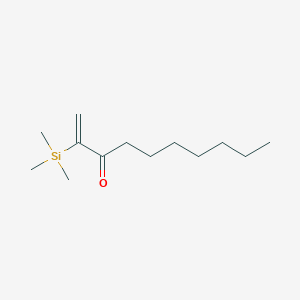
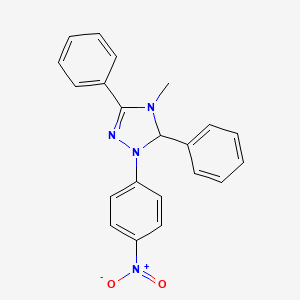

![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)
